![molecular formula C17H17NO2S B276679 N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 has been found to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of multiple sclerosis, organ transplantation, and other autoimmune disorders.
作用機序
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on various cells in the body, including immune cells and neurons. By binding to these receptors, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine prevents the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the blood and preventing their infiltration into tissues. This results in a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have various biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, particularly T cells, by inducing their sequestration in lymph nodes. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have neuroprotective effects, such as reducing neuronal apoptosis and preserving axonal integrity.
実験室実験の利点と制限
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine also has a well-characterized mechanism of action and has been extensively studied in various disease models. However, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine also has some limitations for lab experiments. It has been found to have off-target effects, such as inducing bradycardia and macular edema, which can complicate its use in animal models and clinical trials. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has a short half-life in the body, which can limit its efficacy and require frequent dosing.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine. One area of interest is the development of more selective S1P receptor modulators that can target specific S1P receptors and avoid off-target effects. Another area of interest is the investigation of N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine in combination with other therapies, such as immunomodulatory agents and neuroprotective compounds, to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the long-term effects of N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine on the immune system and the nervous system.
合成法
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine is synthesized from 2-amino-2-methyl-1-propanol and 4-(2-thienylmethoxy)benzyl chloride in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with 2-furylcarboxaldehyde to produce N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine.
科学的研究の応用
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to reduce disease activity and progression by modulating the immune system. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has also been studied in organ transplantation, where it has been found to prevent rejection by suppressing the immune response. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been investigated for its potential neuroprotective effects in various neurodegenerative diseases.
特性
製品名 |
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine |
|---|---|
分子式 |
C17H17NO2S |
分子量 |
299.4 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C17H17NO2S/c1-3-16(19-9-1)12-18-11-14-5-7-15(8-6-14)20-13-17-4-2-10-21-17/h1-10,18H,11-13H2 |
InChIキー |
NAHIEJIZNPDJTR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
正規SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
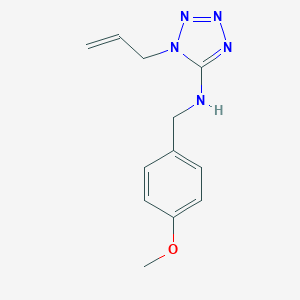
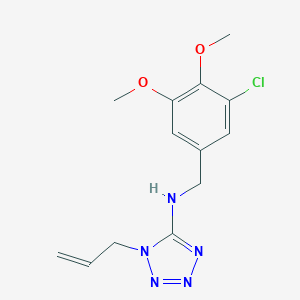

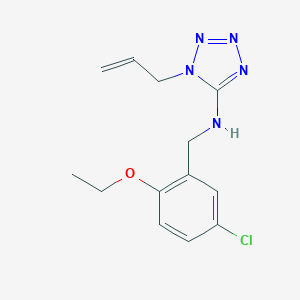


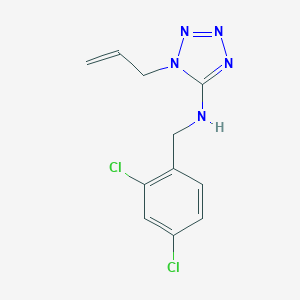
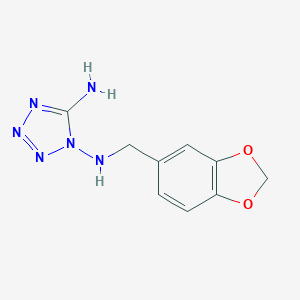
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)